molecular formula C26H28N2O2 B12103287 (9S)-9-(Phenylmethoxy)-cinchonan-6'-ol

(9S)-9-(Phenylmethoxy)-cinchonan-6'-ol

Cat. No.: B12103287
M. Wt: 400.5 g/mol
InChI Key: HFSYPELWEAKVJH-UHFFFAOYSA-N
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Description

(9S)-9-(Phenylmethoxy)-cinchonan-6’-ol is a chiral compound derived from cinchona alkaloids. These alkaloids are naturally occurring chemical compounds found in the bark of cinchona trees. The compound is known for its unique stereochemistry and has been studied for various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9S)-9-(Phenylmethoxy)-cinchonan-6’-ol typically involves the modification of cinchona alkaloids. One common method is the O-alkylation of cinchonidine or cinchonine with benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of (9S)-9-(Phenylmethoxy)-cinchonan-6’-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(9S)-9-(Phenylmethoxy)-cinchonan-6’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted cinchonan derivatives.

Scientific Research Applications

(9S)-9-(Phenylmethoxy)-cinchonan-6’-ol has been extensively studied for its applications in:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (9S)-9-(Phenylmethoxy)-cinchonan-6’-ol involves its interaction with specific molecular targets. In asymmetric synthesis, it acts as a chiral ligand, coordinating with metal catalysts to induce chirality in the reaction products. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (9R)-9-(Phenylmethoxy)-cinchonan-6’-ol: The enantiomer of (9S)-9-(Phenylmethoxy)-cinchonan-6’-ol with similar chemical properties but different stereochemistry.

    Cinchonidine: A naturally occurring cinchona alkaloid with a similar structure but lacking the phenylmethoxy group.

    Cinchonine: Another cinchona alkaloid with a similar structure but different functional groups.

Uniqueness

(9S)-9-(Phenylmethoxy)-cinchonan-6’-ol is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. Its ability to act as a chiral ligand makes it valuable in asymmetric synthesis, setting it apart from other cinchona alkaloids.

Properties

IUPAC Name

4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-phenylmethoxymethyl]quinolin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSYPELWEAKVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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